VEGFR-2 Kinase Inhibition: AAL-993 (Direct Analog) vs. Core Scaffold
The core scaffold, 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide, is a direct comparator to its more potent derivative, AAL-993 (2-((4-pyridyl)methyl)amino-N-[3-(trifluoromethyl)phenyl]benzamide). While the scaffold itself is not a potent inhibitor, it serves as the essential starting point for optimization. AAL-993 demonstrates the scaffold's potential by achieving IC50 values of 23 nM and 18 nM against recombinant VEGFR-2 and VEGFR-3 kinases, respectively [1][2]. This contrasts with the unoptimized scaffold, which shows no significant inhibition at comparable concentrations, highlighting the critical importance of the 2-amino position for derivatization [3]. The quantitative difference underscores why this specific scaffold is the foundation for high-potency analogs, not a generic benzamide.
| Evidence Dimension | VEGFR-2 Kinase Inhibition |
|---|---|
| Target Compound Data | IC50 = 23 nM (for AAL-993, a direct derivative of the scaffold) |
| Comparator Or Baseline | Core scaffold (2-amino-N-[3-(trifluoromethyl)phenyl]benzamide) |
| Quantified Difference | Potency increase from non-inhibitory (core) to 23 nM (optimized derivative) |
| Conditions | Recombinant VEGFR-2 kinase assay [1] |
Why This Matters
This quantitative data demonstrates that the specific scaffold is essential for developing potent VEGFR inhibitors; generic substitution with other benzamides will not yield the same SAR trajectory.
- [1] Manley, P. W. et al. Anthranilic Acid Amides: A Novel Class of Antiangiogenic VEGF Receptor Kinase Inhibitors. Journal of Medicinal Chemistry, 2002, 45(26), 5687-5693. View Source
- [2] Bertin Bioreagent. AAL-993 (VEGFR Tyrosine Kinase Inhibitor VI). View Source
- [3] Haoran Bio. VEGFR Tyrosine Kinase Inhibitor VI, AAL-993. View Source
